

## PF-06462894 (Lorlatinib): A Technical Guide for Neuroscience Research

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Compound of Interest		
Compound Name:	PF-06462894	
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### Introduction

PF-06462894, also known as lorlatinib, is a highly potent, brain-penetrant, and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Developed as a third-generation ALK/ROS1 inhibitor, lorlatinib was designed to overcome resistance to earlier-generation inhibitors and effectively target brain metastases.[1] [2] Its macrocyclic structure contributes to its high potency and metabolic stability.[3] While its primary application has been in the treatment of ALK- and ROS1-positive non-small cell lung cancer (NSCLC), its robust central nervous system (CNS) penetration and potent kinase inhibition make it a valuable tool for a range of neuroscience research applications, from neuro-oncology to the investigation of fundamental neuronal processes.[4][5] This guide provides an in-depth technical overview of PF-06462894, including its mechanism of action, quantitative data, experimental protocols, and visualization of relevant pathways to aid researchers in its application.

## **Mechanism of Action**

**PF-06462894** functions as an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of ALK and ROS1 signaling disrupts critical cellular processes such as cell proliferation, survival, and growth, leading to apoptosis in cancer cells dependent on these pathways.[1] A key feature of lorlatinib



is its efficacy against a wide range of mutations in ALK that confer resistance to first- and second-generation inhibitors.[6]

## **Quantitative Data**

The following tables summarize the in vitro potency of **PF-06462894** against ALK, ROS1, and various mutant forms, as well as its pharmacokinetic properties.

Table 1: In Vitro Potency of **PF-06462894** (Lorlatinib)

Target	Assay Type	IC50 / Ki (nM)	Cell Line / System
Wild-type ALK	Ki	<0.07	Enzyme Assay
ALK L1196M	Ki	0.7	Enzyme Assay
EML4-ALK	IC50	15-43	Cell-based
ALK G1269A	IC50	14-80	Cell-based
ALK I1151Tins	IC50	38-50	Cell-based
ALK G1202R	IC50	77-113	Cell-based
Wild-type ROS1	Ki	<0.025	Enzyme Assay

Table 2: Preclinical Pharmacokinetic Parameters of PF-06462894 (Lorlatinib)

Parameter	Species	Value
Absolute Bioavailability	Human	81%
Mean Plasma Half-life (t½)	Human	24 hours
Steady-State Volume of Distribution (Vss)	Human	305 L
Oral Clearance (CL/F) at Steady State	Human	18 L/h
Brain-to-Plasma Ratio (Kp)	Mouse	0.7



# Experimental Protocols Cell Viability Assay (WST-1)

This protocol is adapted from standard WST-1 assay procedures and can be used to determine the cytotoxic or cytostatic effects of **PF-06462894** on various cell lines.[7][8][9]

#### Materials:

- Neuroblastoma cell line (e.g., SH-SY5Y, NB-1) or other relevant neuronal cell line
- Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
- PF-06462894 (Lorlatinib) stock solution (e.g., 10 mM in DMSO)
- WST-1 reagent
- 96-well tissue culture plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

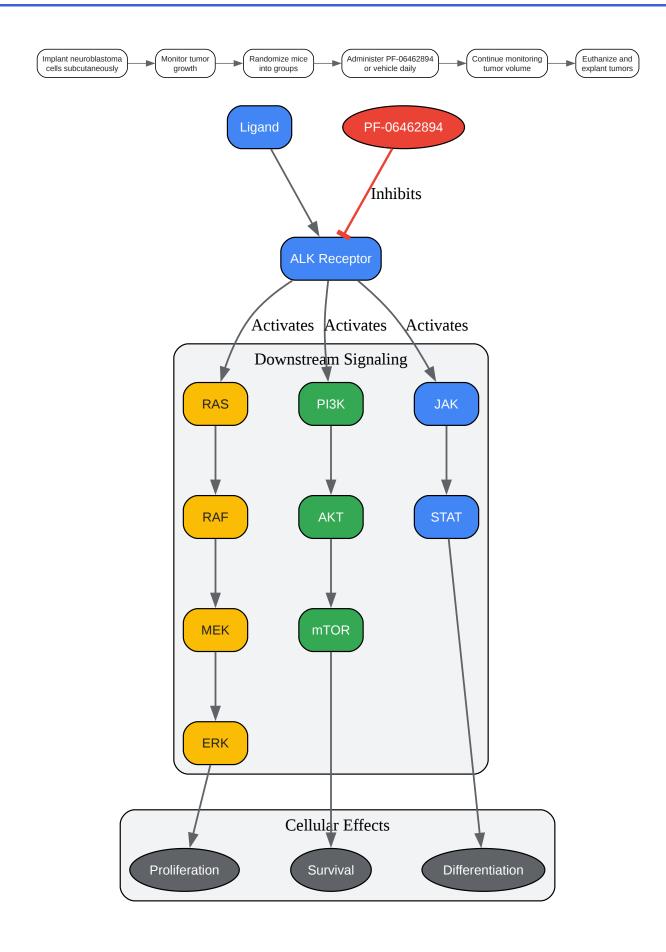
#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of complete culture medium.
  - Incubate overnight to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of PF-06462894 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest drug concentration.

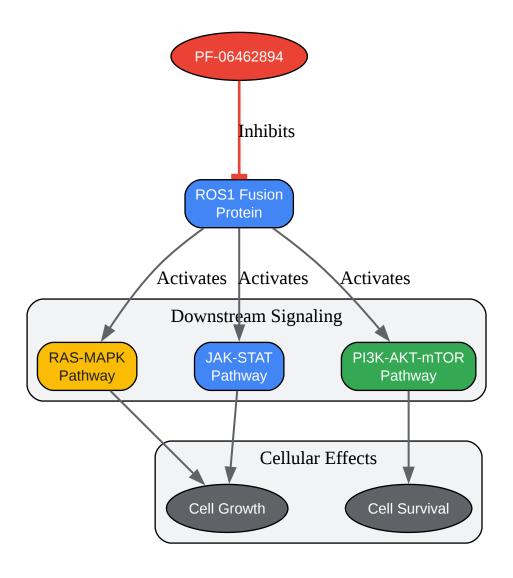


- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of PF-06462894 or vehicle control.
- Incubate for the desired treatment duration (e.g., 48 or 72 hours).
- WST-1 Incubation:
  - Add 10 μL of WST-1 reagent to each well.
  - Incubate for 2-4 hours at 37°C. Monitor for color change.
- Absorbance Measurement:
  - Shake the plate for 1 minute on a shaker.
  - Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
- Data Analysis:
  - Subtract the absorbance of the blank (medium only) from all readings.
  - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  - Plot the percentage of viability against the log concentration of PF-06462894 to determine the IC50 value.









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